molecular formula C16H18N8 B2800320 N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2199908-07-9

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2800320
CAS No.: 2199908-07-9
M. Wt: 322.376
InChI Key: IQGYQXLRCLIWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C16H18N8 and its molecular weight is 322.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the versatility of enaminones and similar compounds in synthesizing a wide variety of substituted pyrazoles, pyrimidines, and triazoles, which show potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized, leading to substituted pyridine derivatives and bipyrazoles with notable cytotoxic effects against human breast and liver carcinoma cell lines, showcasing inhibition effects comparable to those of 5-fluorouracil (Riyadh, 2011). This demonstrates the potential of such chemical frameworks in developing new therapeutic agents.

Advanced Heterocyclic Synthesis Techniques

Further advancements in heterocyclic chemistry involve the nitration of azolo[1,5-a]pyrimidin-7-amines to produce a series of nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their derivatives. These compounds have been subjected to various reactions to form annulated cycles, showing the chemical flexibility and potential for creating complex molecules with specific properties (Gazizov et al., 2020).

Synthesis of Pyrimidinones and Triazolopyrimidines

The synthesis of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has facilitated the preparation of various heterocyclic systems, including pyridopyrimidin-4-ones and triazolopyrimidines. These compounds have undergone further reactions to yield amino-substituted fused pyrimidinones, highlighting the potential for synthesizing diverse bioactive molecules (Toplak et al., 1999).

Catalytic Synthesis and Biological Applications

Catalytic synthesis methods, such as those catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), have been employed to produce new tricyclic pyrrolo[3,2-e][1,2,4]triazolopyrimidines. These methods showcase efficient routes to synthesize complex heterocyclic compounds that could be explored further for their biological activities (Khashi et al., 2015).

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-22(16-12-3-2-4-13(12)17-9-18-16)11-7-23(8-11)15-6-5-14-20-19-10-24(14)21-15/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGYQXLRCLIWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.